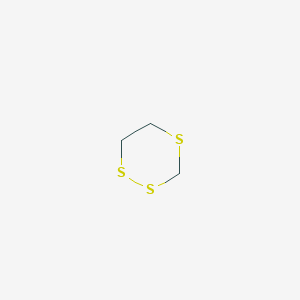

1,2,4-Trithiane

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6S3 |

|---|---|

Molecular Weight |

138.3 g/mol |

IUPAC Name |

1,2,4-trithiane |

InChI |

InChI=1S/C3H6S3/c1-2-5-6-3-4-1/h1-3H2 |

InChI Key |

CKNHWDCFHMOKLL-UHFFFAOYSA-N |

SMILES |

C1CSSCS1 |

Canonical SMILES |

C1CSSCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1,2,4 Trithiane Architectures

Direct Synthesis Approaches

Direct synthesis routes typically involve the reaction of suitable sulfur and carbon-based precursors to form the 1,2,4-trithiane ring in one or a few steps.

Condensation Reactions Involving Sulfur and Carbonyl Precursors

Condensation reactions are a significant class of methods for forming cyclic sulfur compounds, including trithianes and trithiolanes. These reactions often involve the combination of carbonyl compounds (aldehydes or ketones) or their derivatives with hydrogen sulfide (B99878) or other sulfur sources.

One classical approach involves the condensation of carbonyl compounds with hydrogen sulfide. For instance, the condensation of acetaldehyde (B116499) with hydrogen sulfide is a known method for synthesizing substituted trithiolanes. Similarly, the reaction of formaldehyde (B43269) with hydrogen sulfide can lead to the formation of 1,3,5-trithiane (B122704), a related cyclic sulfur compound. wikipedia.org While these methods can produce cyclic sulfur species, the specific formation of the this compound ring requires careful control of reaction conditions and precursor selection.

A mild and efficient method for preparing 3,5-disubstituted 1,2,4-trithiolanes involves the reaction of 1,3,5-trithianes with sulfur monochloride (S₂Cl₂) and sodium sulfide (Na₂S). This one-pot synthesis avoids the isolation of unstable intermediates and has been shown to yield the desired trithiolanes under mild conditions. unifi.it For example, 3,5-dimethyl-1,2,4-trithiolane (B1582227) was synthesized from 2,4,6-trimethyl-1,3,5-trithiane (B1616672) using this method, achieving a yield of 73%. unifi.it

Data Table: Synthesis of 3,5-Dimethyl-1,2,4-trithiolane

| Reactants | Conditions | Product | Yield (%) | Stereochemistry (cis:trans) |

| 2,4,6-trimethyl-1,3,5-trithiane, S₂Cl₂, Na₂S·9H₂O | DMF, -10°C, 10h, one-pot reaction | 3,5-dimethyl-1,2,4-trithiolane | 73 | 55:45 |

Catalytic Systems in this compound Formation

Catalysts play a crucial role in many condensation reactions to enhance reaction rates, improve selectivity, and enable milder reaction conditions. In the context of cyclic sulfur compound formation from carbonyl precursors and sulfur, acidic catalysts are commonly employed. For example, the preparation of 1,3,5-trithiane from formaldehyde and hydrogen sulfide is typically carried out using an acidic catalyst. Acidified zinc chloride has been used as a catalyst in the synthesis of trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) from acetone (B3395972) and hydrogen sulfide. wikipedia.org

While the provided search results primarily discuss catalysts in the context of 1,3,5-trithiane or related sulfur heterocycles, the principles of acid catalysis in facilitating the reaction between carbonyl groups and sulfur nucleophiles are relevant to the potential catalytic systems for this compound formation via condensation. The use of specific catalysts can influence the reaction pathway, potentially favoring the formation of the five-membered this compound ring over other cyclic or polymeric sulfur species.

Influence of Reaction Conditions on Product Distribution and Yield

Reaction conditions, including temperature, solvent, stoichiometry, and reaction time, significantly impact the outcome of condensation reactions involving sulfur and carbonyl precursors. The temperature is particularly critical in optimizing yields and product purity. For instance, in the synthesis of 3,5-dimethyl-1,2,4-trithiolane from 1,3,5-trithiane, S₂Cl₂, and Na₂S, performing the reaction at low temperatures (-10°C) in DMF improved the yield and selectivity. unifi.it

The stereochemical outcome, such as the ratio of cis/trans isomers in substituted 1,2,4-trithiolanes, is an inherent feature of the ring formation and can also be influenced by reaction conditions. Solvent choice is also important; for example, the reaction of 1,3,5-trithianes with sulfur monochloride and sodium sulfide to form trithiolanes can be carried out in solvents like dimethylformamide (DMF) or dichloromethane. unifi.it The stoichiometry of the reactants can dictate the extent of the reaction and the potential for side product formation. Using an excess of certain reagents, like sodium sulfide in the synthesis mentioned above, can be beneficial. unifi.it

Reactions with Thioketones and Organic Azides

The synthesis of 1,2,4-trithianes can also involve reactions utilizing thioketones and, in some instances, potentially organic azides, although the direct reaction between thioketones and organic azides to form 1,2,4-trithianes is not explicitly detailed in the provided search results.

Reactions of thiocarbonyl compounds, such as thioketones, with elemental sulfur or other sulfur sources have been explored for the preparation of sulfur-rich heterocycles. researchgate.net For example, the reaction of diarylmethylenetriphenylphosphoranes with elemental sulfur followed by the addition of adamantanethione yielded two types of 1,2,4-trithiolane (B1207055). researchgate.net This suggests that thioketones can act as building blocks or intermediates in the formation of the this compound ring system.

Organic azides are frequently used in the synthesis of nitrogen-containing heterocycles, particularly 1,2,3-triazoles, through cycloaddition reactions. beilstein-journals.org While organic azides are versatile reagents in organic synthesis, their direct involvement in the formation of the carbon-sulfur-sulfur-carbon-sulfur ring system of this compound is not a commonly reported synthetic strategy based on the provided information. Research on organic azides primarily focuses on reactions that retain the azide (B81097) functionality or lead to nitrogen-containing products. sioc-journal.cn

Photochemical and Radical-Mediated Synthetic Pathways

Photochemical and radical-mediated reactions offer alternative strategies for constructing organic molecules, often proceeding through high-energy intermediates. The photochemistry of cyclic sulfur compounds, including trithianes, has been investigated.

Studies on the photochemistry of 1,3,5-trithianes have shown that irradiation can induce C-S bond cleavage, leading to the formation of radical species and fragmented products, such as dithioesters. researchgate.net This involves the short-lived singlet excited state of the trithiane. researchgate.net While this research focuses on the decomposition or transformation of 1,3,5-trithianes under photochemical conditions, it highlights the potential for light-induced processes to generate reactive sulfur and carbon-centered radicals from cyclic sulfur compounds.

Radical-mediated pathways have also been implicated in the formation of other sulfur-containing heterocycles, such as thiophenes, from reactions involving elemental sulfur and organic precursors. researchgate.net These reactions can involve hydrogen atom abstraction and subsequent reactions with polysulfur chains. researchgate.net

While the provided information touches upon the photochemistry of related trithianes and radical-mediated sulfur chemistry, direct photochemical or radical-mediated synthetic routes specifically designed for the construction of the this compound ring system are not extensively described. However, the principles of photoinduced bond cleavage and radical cyclization or addition could potentially be applied or explored for novel synthetic approaches to this compound architectures.

Derivatization Strategies from Related Sulfur Heterocycles

The synthesis of 1,2,4-trithianes and related structures often involves the transformation of other sulfur-containing heterocycles. This section explores strategies focusing on the conversion of 1,3,5-trithianes and annelation reactions.

Conversion of 1,3,5-Trithianes to 1,2,4-Trithiolanes

While the request specifically mentions this compound (a six-membered ring), some literature discusses the conversion of 1,3,5-trithianes (also a six-membered ring) to 1,2,4-trithiolanes (a five-membered ring). This conversion involves a ring contraction and sulfur rearrangement. A method for preparing 3,5-disubstituted 1,2,4-trithiolanes from 1,3,5-trithianes involves reaction with sulfur monochloride (S₂Cl₂) and sodium sulfide (Na₂S) under mild conditions. unifi.it This reaction provides the trithiolanes as a mixture of diastereoisomers. unifi.it

One-Pot Synthetic Protocols and Efficiency Studies

One-pot synthetic protocols have been developed for the conversion of 1,3,5-trithianes to 1,2,4-trithiolanes to improve efficiency and avoid the isolation of potentially unstable intermediates. unifi.it A one-pot reaction involves the addition of sodium sulfide in situ after the formation of the dichloro sulfide intermediate from the reaction of the trithiane with S₂Cl₂. unifi.it This approach has been shown to provide the desired trithiolane in good yield. unifi.it For example, the direct synthesis of 3,5-dimethyl-1,2,4-trithiolane from 2,4,6-trimethyl-1,3,5-trithiane using S₂Cl₂ and Na₂S in DMF at -10°C yielded the product in 73% yield as a mixture of cis and trans isomers (approximately 55:45 ratio). unifi.it Lower temperatures were found to significantly improve the yield compared to room temperature.

An example of a one-pot synthesis and its efficiency is shown in the table below:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | cis:trans Ratio |

| 2,4,6-Trimethyl-1,3,5-trithiane | S₂Cl₂, Na₂S·9H₂O | DMF | 100 (initial), -10 (Na₂S) | 1 (S₂Cl₂), 10 (Na₂S) | 3,5-Dimethyl-1,2,4-trithiolane | 73 | 55:45 |

Annelation Reactions for Fused this compound Systems

Annelation reactions are employed to construct fused ring systems containing the this compound core. While direct examples of annelating to form a this compound ring were not prominently found in the search results, related annelation strategies exist for other nitrogen-containing heterocycles like 1,2,4-triazines. rsc.orgmdpi.com These often involve domino annulation reactions or multi-component reactions. rsc.orgmdpi.combeilstein-journals.org The principle involves building the heterocyclic ring onto an existing molecular framework. Applying similar strategies to sulfur chemistry could potentially lead to fused this compound systems, though specific examples require further investigation beyond the provided search results.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues involves introducing various functional groups onto the core this compound structure. This can be achieved through different synthetic routes, often starting from suitable precursors that already contain the desired substituents or allow for their introduction during the cyclization or post-cyclization steps.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity and stereoselectivity are crucial aspects in the synthesis of substituted this compound derivatives, especially when dealing with asymmetric centers or potential positional isomers. Regioselective synthesis aims to control the position of substituents on the trithiane ring, while stereoselective synthesis focuses on controlling the relative or absolute configuration of chiral centers.

While specific examples detailing the regioselective and stereoselective synthesis of 1,2,4-trithianes were not extensively covered in the provided search results, the concepts of regioselectivity and stereoselectivity are fundamental in the synthesis of related heterocyclic compounds, including other sulfur-containing rings and 1,2,4-triazoles. mdpi.comnih.govegrassbcollege.ac.in For instance, the synthesis of substituted 1,2,4-triazoles often involves reactions that exhibit regiocontrol depending on the starting materials and reaction conditions. mdpi.comnih.gov Similarly, stereoselective transformations are employed to control the spatial arrangement of substituents in cyclic systems. nih.govegrassbcollege.ac.in

The synthesis of substituted 1,3,5-trithianes, a related class of compounds, can involve stereoselective alkylation reactions. researchgate.net It is plausible that similar principles and methodologies involving controlled cyclization reactions, the use of chiral auxiliaries or catalysts, or reactions with pre-functionalized building blocks would be applied for the regioselective and stereoselective synthesis of substituted 1,2,4-trithianes. Further detailed research in this specific area would be required to provide concrete examples and detailed findings on the regioselective and stereoselective synthesis of this compound derivatives.

Advanced Methodologies for Introducing Diverse Functionalities

Introducing diverse functionalities onto the this compound core allows for the creation of molecules with tailored properties. While the direct functionalization of this compound itself is less extensively documented compared to 1,3,5-trithiane, which can be deprotonated and alkylated wikipedia.org, research into the synthesis of substituted 1,2,4-trithianes often involves constructing the ring system from pre-functionalized building blocks or incorporating functionalities during the cyclization process.

One approach to accessing functionalized cyclic polysulfides, including potential this compound derivatives, involves reactions of 1,3,5-trithianes with reagents like sulfur monochloride and sodium sulfide. This method has been explored for the preparation of 3,5-disubstituted 1,2,4-trithiolanes under mild conditions, suggesting potential for analogous transformations or as a route to precursors for 1,2,4-trithianes unifi.it. For instance, the reaction of 2,4,6-trimethyl-1,3,5-trithiane with sulfur monochloride followed by treatment with sodium sulfide yielded 3,5-dimethyl-1,2,4-trithiolane unifi.it. This indicates that manipulating the sulfur chain length and ring size can be achieved through reactions involving existing cyclic sulfur compounds.

Another strategy for introducing functionalities involves the synthesis of cyclic polysulfides from dithiols or related compounds with elemental sulfur. While this method is described for the synthesis of cyclic polysulfides in general, it highlights the potential for incorporating various organic groups attached to the sulfur or carbon atoms during the ring formation tandfonline.com.

Research into the synthesis of other sulfur-rich heterocycles, such as 1,2,4-trithiolanes, provides insights into methodologies that could potentially be adapted for 1,2,4-trithianes. For example, reactions of phosphorus ylides with elemental sulfur have been shown to yield 1,2,4-trithiolanes researchgate.net. This class of reactions, involving reactive intermediates and elemental sulfur, could potentially be modified to access larger ring systems like 1,2,4-trithianes with various substituents originating from the ylide or other reaction components.

Furthermore, the synthesis of naturally occurring cyclic polysulfides, which often feature functional groups, demonstrates that biological pathways or biomimetic approaches can serve as inspiration for synthetic methodologies. For instance, 1,2,3-trithiane-5-carboxylic acid has been isolated from asparagus tandfonline.com. While this is a 1,2,3-trithiane (B1206562) isomer, the presence of a carboxylic acid function on the ring illustrates that such functionalities can be accommodated within cyclic trithiane structures. Synthetic efforts towards these natural products often involve specific cyclization strategies that control the position and nature of the introduced groups.

The functionalization of cyclic systems can also be achieved through post-synthesis modifications. Although less common for the this compound core specifically in the provided results, general methods for functionalizing cyclic organic molecules, such as alkylation or oxidation of sulfur atoms, could potentially be applied if suitable reaction conditions are developed that preserve the this compound ring integrity wikipedia.org.

Characterization of Synthetic Purity and Isomeric Mixtures

Characterizing the purity of synthetic 1,2,4-trithianes and analyzing potential isomeric mixtures is crucial for confirming the structure and ensuring reliable downstream applications. Due to the presence of multiple sulfur atoms and the possibility of different arrangements within the ring, isomeric forms (e.g., cis/trans isomers if substituents are present) and impurities can arise during synthesis.

Chromatographic techniques are widely used for the separation and analysis of cyclic polysulfides and related sulfur compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for assessing the purity of synthetic products and resolving mixtures of isomers google.comnih.gov. For example, HPLC analysis was used to determine the content of a 1,2,3-trithiane compound in a reaction mixture google.com. The choice of stationary phase and mobile phase in chromatography is critical for achieving effective separation based on the polarity and volatility of the trithiane derivatives.

Spectroscopic methods provide valuable information about the structure and identity of synthetic 1,2,4-trithianes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the chemical structure, determining the position of substituents, and analyzing the presence and ratios of isomers unifi.itgoogle.comresearchgate.netacs.org. Differences in the chemical environment of protons and carbons in different isomers lead to distinct signals in the NMR spectra. For instance, NMR spectroscopy has been used to characterize substituted 1,3,5-trithianes and analyze their conformation and isomeric composition unifi.itacs.org. While these examples pertain to 1,3,5-trithiane, the principles apply similarly to 1,2,4-trithianes.

Mass spectrometry (MS) is another powerful tool for characterizing synthetic trithianes. MS provides information about the molecular weight of the compound and can help confirm its identity. Coupled with chromatography (e.g., GC-MS or LC-MS), it can be used to identify different components in a mixture and assess purity unifi.ittandfonline.com. High-resolution MS can provide accurate mass measurements, which are essential for confirming the elemental composition of the synthesized this compound derivative tandfonline.com.

X-ray crystallography can provide definitive structural information, including the conformation of the this compound ring and the stereochemistry of substituents, when suitable crystals can be obtained researchgate.net. This technique is particularly useful for unambiguously determining the structure of new or complex functionalized trithianes and confirming the presence of specific isomers.

The analysis of isomeric mixtures is a key aspect of characterizing substituted cyclic compounds. For trithianes with substituents, cis and trans isomers are possible depending on the relative orientation of the groups with respect to the ring plane iu.edu. Chromatographic methods like HPLC and GC can often separate these isomers, allowing for the determination of their relative proportions google.comnih.gov. NMR spectroscopy can also be used to identify and quantify isomers based on differences in chemical shifts and coupling patterns unifi.itacs.org. Early studies on trithianes also discussed the possibility of different conformational isomers (e.g., boat and chair forms) and their interconversion, which can influence the observed spectroscopic data and chromatographic behavior iu.edu.

Table 1: Common Characterization Techniques for Trithianes

| Technique | Information Provided | Application in Trithiane Characterization |

| Gas Chromatography (GC) | Separation of volatile compounds, purity assessment | Analyzing purity, separating and quantifying volatile trithiane derivatives and isomers. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile and volatile compounds, purity assessment | Analyzing purity, separating and quantifying trithiane derivatives and isomers, particularly less volatile ones. google.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, connectivity, stereochemistry, conformation | Confirming structure, determining substituent positions, analyzing isomeric mixtures (cis/trans), studying conformation. unifi.itgoogle.comresearchgate.netacs.org |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition | Confirming molecular weight, identifying compounds, analyzing mixtures (when coupled with GC or HPLC), determining elemental composition. unifi.ittandfonline.com |

| X-ray Crystallography | Definitive 3D structure, conformation, stereochemistry | Unambiguously determining solid-state structure, confirming isomer identity and stereochemistry. researchgate.net |

Table 2: Examples of Spectroscopic Data Reported for Trithianes

| Compound | Technique | Key Data Reported | Reference |

| 2,4,6-Trimethyl-1,3,5-trithiane | ¹H NMR | δ 4.11 (q), 1.59 (d) ppm in CDCl₃ | unifi.it |

| 2,4,6-Trimethyl-1,3,5-trithiane | ¹³C NMR | Data reported (specific shifts not provided in snippet) | unifi.it |

| 1,2,3-Trithiane-5-carboxylic acid methyl ester (from asparagus) | High MS | m/z: 195.9690 (Calcd. for C₅H₈O₂S₃: 195.9687) | tandfonline.com |

| 1,2,3-Trithiane-5-carboxylic acid methyl ester (from asparagus) | MS | m/z: 196 (M⁺, 100%), 164 (M⁺ -S, 93), etc. | tandfonline.com |

Chemical Reactivity and Reaction Mechanisms of 1,2,4 Trithiane

Oxidation Pathways and Products

The sulfur atoms in the 1,2,4-trithiane ring can be oxidized to various states, leading to the formation of sulfoxides and sulfones. ontosight.ai The specific products and their distribution often depend on the oxidizing agent used and the reaction conditions.

Formation of Sulfoxides and Sulfones

The oxidation of this compound and its derivatives typically involves the sulfur atoms being converted to sulfoxides and subsequently to sulfones under stronger conditions. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) are effective for these transformations. For instance, studies on analogous cyclic polysulfides show that oxidation is a primary metabolic pathway. inchem.org The oxidation of thioethers to sulfoxides is a common and straightforward method for creating these functional groups, which are valuable intermediates in medicinal and industrial chemistry. rsc.orgjchemrev.com In the case of substituted 1,2,4-trithiolanes, oxidation readily yields the corresponding sulfoxides and sulfones. While sulfur can have multiple oxidation states, controlled oxidation can selectively produce sulfoxides without over-oxidation to sulfones. masterorganicchemistry.com

| Substrate | Oxidizing Agent | Reaction Conditions | Major Products |

|---|---|---|---|

| 3,5-Dimethyl-1,2,4-trithiolane (B1582227) | Hydrogen peroxide or Potassium permanganate | Mild conditions | Sulfoxides and Sulfones |

Mechanistic Investigations of Sulfur Oxidation

Mechanistic studies reveal that the oxidation of trithianes can be complex and may involve significant structural changes. A notable investigation into the oxidation of 1,3,5-trithiane (B122704) derivatives showed that the process can induce a skeletal rearrangement. acs.orgnih.gov Voltammetric analyses indicated that the electrochemical oxidation of 2,4-bis- and 2,4,6-tris(diarylmethylene)-1,3,5-trithianes results in the formation of dications that possess a this compound ring structure. acs.orgnih.gov This suggests an easy rearrangement from a transannular dication with a trithiabicyclo[3.1.0]hexane ring, highlighting a pathway where the this compound skeleton is the more stable arrangement under these oxidative conditions. acs.orgnih.gov The general mechanism for sulfide (B99878) oxidation often involves the formation of radical intermediates, especially in biological systems or under specific chemical conditions. nih.govacs.org

Reduction Reactions

Reduction of the this compound ring primarily targets the weak sulfur-sulfur bond, leading to ring cleavage. The thioether linkages are generally more stable to reduction.

Cleavage of Sulfur-Sulfur Bonds

The disulfide bond is the most reactive site for reduction in the this compound molecule. Reducing agents can readily cleave this S-S bond. Phosphine-mediated reactions, for example, are known to effectively cleave sulfur-sulfur bonds in related dithione dimers, leading to heterolytic cleavage and the formation of zwitterionic complexes or thermal extrusion of sulfur. nsf.gov In general, the reduction of disulfides to the corresponding thiols is a fundamental transformation in organosulfur chemistry. mdpi.com For substituted 1,2,4-trithiolanes, agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) are used to achieve this transformation, resulting in products such as thiols and sulfides. This reductive cleavage is a key reaction, as the resulting thiolates are potent nucleophiles for further synthetic applications. masterorganicchemistry.combeilstein-journals.org

Reduction of the Trithiane Ring System

Complete reduction of the this compound ring system ultimately leads to its fragmentation. The use of strong reducing agents like LiAlH₄ can cleave the sulfur-sulfur bonds, breaking open the heterocyclic ring. The products of such a reduction on a compound like 3,5-dimethyl-1,2,4-trithiolane are thiols and sulfides. This process is analogous to the photolytic cleavage of C-S bonds observed in 1,3,5-trithianes, which also results in ring-opening and the formation of radical species. researchgate.net

| Substrate | Reducing Agent | Reaction Conditions | Major Products |

|---|---|---|---|

| 3,5-Dimethyl-1,2,4-trithiolane | Lithium aluminum hydride or Sodium borohydride | Low temperature, inert atmosphere | Thiols and Sulfides |

Nucleophilic Substitution Reactions Involving Sulfur Centers

The sulfur atoms in the this compound ring, particularly the thioether sulfur, can act as nucleophiles or be subject to nucleophilic attack after activation. The high nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. masterorganicchemistry.commsu.edu This property allows sulfides to react with electrophiles, such as alkyl halides, to form ternary sulfonium (B1226848) salts. msu.edu

Research on 3-methyl-1,2,4-trithiane (B1607233) indicates that its sulfur atoms can participate in nucleophilic substitution reactions. ontosight.ai In related trithiane systems, deprotonation with strong bases like organolithium reagents creates a nucleophilic center that can be alkylated. wikipedia.org Conversely, the trithiane ring can react with electrophiles. For example, chlorination of 1,3,5-trithiane in the presence of water is a substitution reaction that affords chloromethyl sulfonyl chloride, demonstrating the reactivity of the ring's sulfur atoms towards electrophilic attack. wikipedia.org

| Substrate Class | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Trithiane Analogues | Organolithium reagents (e.g., RLi) followed by alkyl halides | Alkylation (Nucleophilic Substitution) | Alkylated trithianes | wikipedia.org |

| Trithiane Analogues | Chlorine gas and water | Chlorination (Electrophilic Substitution) | Chloromethyl sulfonyl chloride derivatives | wikipedia.org |

Alkylation Reactions at Sulfur Sites

Direct alkylation at the sulfur sites of the parent this compound is not a widely documented reaction. The sulfur atoms in the disulfide bridge are not typically susceptible to direct alkylation. However, alkylation at the sulfur atom in related heterocyclic systems, such as 1,2,4-triazole-3-thiones, proceeds readily. For instance, 5-phenyl-1,2,4-triazole-3-thione reacts with butyl iodide in the presence of potassium carbonate to yield the S-alkylated product, 3-butylthio-5-phenyl-1,2,4-triazole, in high yield. nih.gov This suggests that if this compound were to be functionalized to create a thione group, subsequent S-alkylation would be a feasible synthetic route.

In the isomeric 1,3,5-trithiane, reactivity towards alkylating agents occurs at the carbon atoms. The methylene (B1212753) protons of the 1,3,5-trithiane ring are acidic enough to be removed by strong bases like organolithium reagents (e.g., n-butyllithium), creating a carbanion that can then be alkylated by reacting with an alkyl halide. researchgate.net This process, known as umpolung (reactivity inversion), makes 1,3,5-trithiane a useful formyl anion equivalent.

Halogenation Reactions and Mechanisms

Specific halogenation reactions involving the this compound ring are not extensively detailed in the scientific literature. General mechanisms for halogenation, such as the reaction of alkenes with halogens like Br₂ or Cl₂, typically involve the formation of a cyclic halonium ion intermediate, followed by a backside attack by the halide anion, resulting in an anti-addition product. libretexts.orgkhanacademy.orgleah4sci.com

In related sulfur heterocycles, halogenation can lead to ring-opening or the formation of sulfonyl chlorides. For example, the substituted 1,3,5-trithiane known as trithioacetone undergoes reaction with chlorine in the presence of water to yield chloromethyl sulfonyl chloride derivatives. A significant reaction that leads to the formation of the related five-membered 1,2,4-trithiolane ring involves the treatment of 1,3,5-trithianes with sulfur monochloride (S₂Cl₂). unifi.it This reaction is believed to proceed through a dichloro intermediate which subsequently cyclizes upon reaction with sodium sulfide. This highlights the reactivity of the C-S bonds in trithianes towards electrophilic sulfur-halogen compounds.

Thermal and Photochemical Decomposition Mechanisms

The stability of the this compound ring under thermal and photochemical conditions is a critical aspect of its chemistry, influencing its applications and persistence.

Pyrolysis Pathways and Transient Intermediate Formation

The thermal decomposition of sulfur-containing heterocycles often involves high-energy processes leading to fragmentation. While specific pyrolysis studies on the parent this compound are scarce, data from related compounds offer valuable insights. The pyrolysis of 1,3,5-trithiane derivatives, such as trithioacetone, occurs at high temperatures (500–650°C) under low pressure to generate unstable monomeric thiones via ring decomposition. The general mechanism for such decompositions is often unimolecular, involving simple bond rupture. epa.gov

The thermal decomposition of 1,2,4-trithiolanes, which are five-membered ring analogues, can proceed through a [3+2]-cycloelimination pathway. researchgate.net This process releases highly reactive thiocarbonyl S-sulfide intermediates. researchgate.net It is plausible that the six-membered this compound ring could undergo similar, albeit more complex, fragmentation patterns involving the cleavage of C-S and S-S bonds to form radical or reactive sulfur species. Studies on allyl sulfide pyrolysis show that such reactions can also lead to the formation of stable trithiane rings as products. researchgate.netresearchgate.net

Ring Fragmentation and Rearrangement Processes

One of the most notable reactions involving the this compound skeleton is its formation via the rearrangement of its 1,3,5-isomer. The oxidation of 2,4-bis- and 2,4,6-tris(diarylmethylene)-1,3,5-trithianes results in the formation of dications that possess a this compound ring structure. nih.govacs.org This indicates a facile skeletal rearrangement from the 1,3,5-trithiane dication, which likely proceeds through a transannular intermediate. nih.govacs.org

| Starting Compound (1,3,5-Trithiane derivative) | Reaction Condition | Product (this compound derivative) | Reference |

| 2,4-Bis(diarylmethylene)-1,3,5-trithiane | Electrochemical Oxidation | Dication with a this compound ring | nih.govacs.org |

| 2,4,6-Tris(diarylmethylene)-1,3,5-trithiane | Electrochemical Oxidation | Dication with a this compound ring | nih.govacs.org |

Regarding decomposition, photolysis studies on related sulfur heterocycles suggest that ring-opening is a likely pathway. The photolysis of thiirane, a simple three-membered sulfur ring, proceeds via a transient biradical intermediate. acs.org Similarly, laser flash photolysis studies of 1,3,5-trithiane derivatives show they can be activated to initiate photochemical reactions. researchgate.net It is therefore conceivable that the photochemical decomposition of this compound would involve the homolytic cleavage of the weak S-S bond or a C-S bond, leading to ring fragmentation and the formation of various radical intermediates.

Reactions with Specific Reagents and Substrates

The reactivity of this compound with specific reagents is largely inferred from its constituent functional groups and studies on its derivatives. The disulfide linkage suggests susceptibility to both oxidizing and reducing agents.

Oxidation of the related 3,5-dimethyl-1,2,4-trithiolane can produce sulfoxides and sulfones. This implies that the sulfur atoms in the this compound ring are also prone to oxidation under appropriate conditions. Reduction of the disulfide bond is also a characteristic reaction. For 3,5-dimethyl-1,2,4-trithiolane, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to cleave sulfur-sulfur bonds.

Reactions with organometallic reagents, such as organolithiums or Grignard reagents, are powerful methods for C-C bond formation. msu.edusaskoer.ca While these reagents readily deprotonate the carbon atoms of 1,3,5-trithiane, their reaction with this compound is not well-defined. It is possible that such strong nucleophiles could attack one of the sulfur atoms of the disulfide bridge, leading to ring-opening.

Furthermore, certain microorganisms have demonstrated the ability to metabolize and desulfurize trithiane (isomer often unspecified), indicating that biological systems can catalyze the cleavage of its C-S bonds. asm.orgasm.org

Catalytic Activity and Role in Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. wikipedia.org While many sulfur-containing compounds are effective organocatalysts, there is currently no scientific evidence to suggest that this compound itself functions as an organocatalyst. The field of organocatalysis is dominated by molecules possessing specific functional groups capable of forming reactive intermediates, such as enamines or iminium ions, or those that can participate in hydrogen bonding. wikipedia.orgnih.gov

While derivatives of the related nitrogen-heterocycle 1,2,4-triazole (B32235) are known to be effective acyl transfer catalysts and are used in various asymmetric reactions, this compound lacks the necessary structural features to perform similar catalytic roles. researchgate.net Its chemical stability and lack of common catalytic motifs mean it is not typically considered within the arsenal (B13267) of modern organocatalysts.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2,4 Trithiane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the precise structure of 1,2,4-trithiane by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal the connectivity between neighboring nuclei.

Due to the asymmetry of the this compound ring, the methylene (B1212753) protons are expected to be chemically non-equivalent. The protons on the carbon atom situated between two sulfur atoms (C3) would likely appear at a different chemical shift compared to the protons on the carbons adjacent to only one sulfur atom (C5 and C6).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C3-H | 3.8 - 4.2 | 35 - 40 |

| C5-H | 2.9 - 3.3 | 25 - 30 |

| C6-H | 2.9 - 3.3 | 25 - 30 |

Note: These are estimated values based on known NMR data for similar sulfur heterocycles. Actual experimental values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the bonding network within the this compound ring. huji.ac.ilepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between geminal and vicinal protons, confirming the proton-proton coupling network within the methylene groups and between adjacent CH₂ groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. sdsu.edu It would definitively link the proton signals to their corresponding carbon signals as listed in Table 1.

The six-membered this compound ring is not planar and is expected to exist in various conformations, such as chair and boat forms, which can interconvert. acs.org Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these conformational dynamics. libretexts.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and the fragmentation pathways of this compound, further confirming its structure. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. numberanalytics.cominnovareacademics.inbioanalysis-zone.com This allows for the unambiguous determination of the elemental composition of this compound. The theoretical exact mass of this compound (C₂H₄S₃) is 123.9475 Da. nih.gov HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₂H₄S₃ | 123.9475 |

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides structural information. chemguide.co.uklibretexts.org

The fragmentation of cyclic sulfur compounds often involves the loss of sulfur atoms or small sulfur-containing fragments. For this compound, likely fragmentation pathways could include the expulsion of a sulfur atom (S), a thioformaldehyde (B1214467) molecule (CH₂S), or the cleavage of the ring to form various radical cations. The relative abundance of these fragment ions in the mass spectrum creates a unique fingerprint for the compound. While detailed fragmentation studies on this compound are scarce, analysis of related compounds like 1,3,5-trithiane (B122704) shows characteristic fragmentation patterns that aid in its identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and conformational landscape of this compound. These methods measure the vibrational energies of a molecule, which are sensitive to its geometry, bond strengths, and the masses of its constituent atoms.

Characteristic Vibrational Modes of the Trithiane Ring

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending modes of its constituent bonds. Of particular importance are the vibrations involving the sulfur atoms, which are unique to the trithiane ring system.

Studies on substituted 1,2,4-trithiolanes provide insight into the characteristic frequencies of the ring. For instance, analysis of 3,3,5,5-tetramethyl-1,2,4-trithiolane (B13834819) has identified key stretching vibrations. lookchem.com The disulfide bond (S-S) stretching vibration appears around 554 cm⁻¹, while the carbon-sulfur (C-S) stretching vibrations are observed near 646 cm⁻¹. lookchem.com These frequencies are indicative of the electronic environment and geometry of the sulfur-containing heterocycle. Raman spectroscopy has been noted as a particularly effective technique for identifying and differentiating sulfide (B99878) bonds within various sulfur-containing heterocycles.

Table 1: Representative Vibrational Frequencies for a Substituted this compound Ring Note: Data is for 3,3,5,5-tetramethyl-1,2,4-trithiolane and is representative of the core ring vibrations.

| Vibrational Mode | Frequency (cm⁻¹) | Source |

| S-S Stretch | 554 | lookchem.com |

| C-S-C Stretch | 646 | lookchem.com |

Conformational Effects on Vibrational Spectra

The five-membered ring of this compound is not planar and can adopt several puckered conformations to minimize steric and torsional strain. Vibrational spectroscopic studies have been instrumental in elucidating the molecule's preferred shape. A conformational analysis of 1,2,4-trithiolane (B1207055) using vibrational spectroscopy indicated the existence of a single, stable form in the investigated state. researchgate.netcdnsciencepub.com The data are consistent with a structure possessing either C₂ symmetry, corresponding to a "half-chair" conformation, or Cₛ symmetry, which represents an "envelope" form. researchgate.netcdnsciencepub.com Further investigation using UV photoelectron spectroscopy, which measures electron binding energies, helped to resolve this ambiguity, concluding that the preferential conformation in the vapor phase is the half-chair (C₂) form. researchgate.netcdnsciencepub.com The presence of a single observed conformer in the vibrational spectra simplifies the analysis, as it precludes the need to assign bands to a mixture of different molecular shapes.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

For this compound, which is a saturated heterocyclic compound lacking extended π-conjugated systems, strong absorptions in the typical UV-Vis range (200–800 nm) are not expected. Its electronic transitions, primarily of the n → σ* and σ → σ* type, occur at higher energies, typically in the far-UV region below 200 nm.

While standard UV-Vis absorption data is not extensively reported, related studies have employed UV photoelectron spectroscopy to investigate the electronic structure of 1,2,4-trithiolane. researchgate.netcdnsciencepub.com This technique provides information on the energies of molecular orbitals, particularly the lone pair orbitals on the sulfur atoms, and has been crucial in conformational analysis. researchgate.netcdnsciencepub.comacs.org Studies on conjugated derivatives, such as 3,5-bis(acylmethylene)-1,2,4-trithiolanes, do show UV absorption which has been interpreted in terms of strong conjugative interaction between the sulfur atoms and the exocyclic carbonyl groups. researchgate.net However, these characteristics are a feature of the specific conjugated system rather than the fundamental this compound ring itself.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various derivatives of this compound, providing detailed information on bond lengths, bond angles, and the preferred solid-state conformation of the heterocyclic ring. uzh.chcapes.gov.br

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic studies on substituted 1,2,4-trithiolanes have yielded precise measurements of the geometric parameters of the ring. While data for the unsubstituted parent molecule is not available, analyses of derivatives provide a clear picture of the ring's geometry. For example, the structure of a ferrocenophane containing a 1,2,4-trithiolane bridge revealed C-S bond lengths ranging from 1.825 Å to 1.868 Å. Another study on an oxidized, heavily substituted 1,2,4-trithiolane dioxide reported an S-S bond length of 2.249 Å, with C-S bond lengths between 1.829 Å and 1.862 Å. lookchem.com These values are consistent with single-bond character for the respective linkages within the heterocyclic ring.

Table 2: Selected Crystallographic Bond Lengths and Angles in Substituted 1,2,4-Trithiolane Derivatives Note: These values are from different complex derivatives and serve as approximations for the geometry of the 1,2,4-trithiolane ring.

| Parameter | Value | Compound Context | Source |

| Bond Lengths (Å) | |||

| S-S | 2.249(2) | cis-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane-1,2-dioxide | lookchem.com |

| S-S | 2.052(2) | cis-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane-1-oxide | lookchem.com |

| C-S | 1.825(3) - 1.868(3) | 1,4-diphenyl-1,4-epithio-2,3-dithia10ferrocenophane | |

| C-S | 1.818(3) - 1.897(3) | cis-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane-1-oxide | lookchem.com |

| Bond Angles (°) | |||

| C-S-S | 93.10(12) | cis-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane-1-oxide | lookchem.com |

| S-C-S | 103.8(2) | cis-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane-1-oxide | lookchem.com |

| C-S-C | 101.4(2) | cis-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane-1-oxide | lookchem.com |

Conformational Analysis (e.g., Half-Chair, Twist-Boat Forms)

X-ray crystal structure determinations have confirmed the non-planar nature of the 1,2,4-trithiolane ring in the solid state. The most commonly observed conformation is the half-chair. uzh.ch An analysis of dispiro[1,2,4-trithiolane-3,2′:5,2′′-diadamantane] revealed that the 1,2,4-trithiolane ring adopts a distinct half-chair conformation with local C₂ symmetry. uzh.ch Similarly, the cation in 3,5-bis(N,N-diethylimonium)-1,2,4-trithiolane tetraiododimercurate(II) was found to have a five-membered ring in a conformation described as a chair form, which is consistent with a half-chair geometry for a five-membered ring. ru.nl

However, the conformation can be influenced by substitution. A study of a tetrasubstituted 1,2,4-trithiolane 1,2-dioxide showed that its ring adopts a near-envelope conformation in the crystalline state. lookchem.com This indicates that while the half-chair appears to be the ground-state conformation for many derivatives, the energetic barrier to other forms like the envelope is accessible and can be influenced by the steric and electronic demands of substituents.

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the crystal structure of the parent compound, this compound, is limited by the apparent absence of its detailed single-crystal X-ray diffraction data in publicly accessible crystallographic databases. While extensive research has been conducted on various substituted derivatives of both this compound and the related 1,2,4-trithiolane, the specific crystallographic parameters and a definitive description of the intermolecular interactions and crystal packing for the unsubstituted this compound molecule are not available in the surveyed scientific literature.

For instance, studies on derivatives such as the diphenylhydrazone of 1,2,4-trithiolane-3,5-dione, 3,5-bis(pivaloylmethylene)-1,2,4-trithiolane, and various spiro-fused adamantane (B196018) derivatives of 1,2,4-trithiolane have provided detailed insights into their respective crystal structures. rsc.orgiucr.orgru.nluzh.ch These studies reveal how substituents and molecular modifications influence the conformation of the sulfur-containing ring and the nature of the intermolecular forces, which include van der Waals forces and, in some cases, specific interactions involving the substituent groups. rsc.orgiucr.orgru.nluzh.ch However, this information cannot be directly extrapolated to definitively describe the crystal packing of the parent this compound.

In the absence of specific experimental data, a theoretical consideration of the intermolecular forces expected for this compound can be made based on its molecular structure. As a nonpolar or weakly polar molecule, the primary intermolecular forces governing its solid-state packing would be the London dispersion forces. These forces arise from temporary fluctuations in the electron distribution around the molecule, inducing temporary dipoles in neighboring molecules. The strength of these dispersion forces is generally proportional to the molecule's surface area and the number of electrons.

Additionally, weak C-H···S (carbon-hydrogen-sulfur) interactions may play a role in the crystal packing. These are a type of weak hydrogen bond where a hydrogen atom bonded to a carbon atom interacts with a sulfur atom of a neighboring molecule. Such interactions are commonly observed in the crystal structures of sulfur-containing heterocyclic compounds.

Without a published crystal structure, it is not possible to provide quantitative data, such as a data table of crystallographic parameters or specific intermolecular contact distances and angles for this compound. A definitive analysis of its crystal packing and the dominant intermolecular interactions would require a dedicated single-crystal X-ray diffraction study of the compound.

Computational and Theoretical Chemistry of 1,2,4 Trithiane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of molecules like 1,2,4-trithiane from first principles. These methods solve the electronic Schrödinger equation to determine molecular orbitals, electron distribution, and related energetic properties, offering a window into the molecule's intrinsic behavior.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for systems containing sulfur, balancing computational cost with high accuracy. For this compound, DFT calculations would typically be employed to optimize the molecular geometry and compute key electronic descriptors.

Commonly used functionals such as B3LYP, paired with basis sets like 6-31G* or larger, are standard for such analyses. nih.gov These studies can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. acs.org In this compound, the lone pairs on the sulfur atoms are expected to be the primary sites of negative potential, indicating their role in nucleophilic reactions.

Table 1: Typical DFT Methods for Heterocycle Analysis

| Method/Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| CAM-B3LYP | 6-311+G(d,p) | Electronic Excitations, UV-Vis Spectra Prediction |

| M06-2X | cc-pVTZ | Thermochemistry, Non-covalent Interactions |

| BP86 | def2-TZVP | Solid-state properties, Coordination Chemistry chemtik.com |

This table represents common methods used in computational chemistry for systems analogous to this compound.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, while often more computationally intensive than DFT, can provide highly accurate benchmarks for electronic properties.

Standard ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods. wikipedia.org For a molecule like this compound, high-level ab initio calculations, such as those performed at the G2 or G3 levels of theory, could be used to obtain precise enthalpies of formation. Such calculations were performed on the 1,3,5-trithiane (B122704) isomer to understand its conformational behavior and reactivity, demonstrating the power of these methods to support and interpret experimental data. These theoretical studies can also elucidate the impact of through-space electronic repulsions between the sulfur lone pairs, a key factor in the stability of sulfur heterocycles.

Density Functional Theory (DFT) Studies

Conformational Analysis and Energy Landscapes

The non-planar, six-membered ring of this compound can adopt several conformations, such as chair, boat, and twist forms. Conformational analysis uses computational methods to determine the geometry and relative stabilities of these conformers and the energy barriers that separate them.

Computational models can calculate the potential energy surface of this compound to identify its stable conformers (energy minima). For six-membered rings, chair conformations are often the most stable. However, the asymmetric nature of this compound, with its C-S-S-C and S-C-S-C dihedral angles, leads to multiple distinct chair and twist conformers.

The relative energies of these conformers are determined by a combination of factors, including angle strain, torsional strain, and transannular interactions. Theoretical calculations on related sulfur heterocycles, like 1,3-dithiane (B146892), have shown that twist conformers can be significant and lie only a few kcal/mol above the global minimum chair form. A study on a substituted derivative, 3,5-bis(dimesitylmethylene)-1,2,4-trithiane, provided insight into how bulky substituents can influence the ring to adopt non-chair forms, such as twist-boat conformations.

Table 2: Illustrative Calculated Relative Energies for a Heterocyclic Six-Membered Ring

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Chair | Cₛ | 0.00 (Global Minimum) |

| Twist-Boat | C₂ | +5.5 |

| Boat | Cₛ | +6.5 |

Note: These are representative values for a generic heterocyclohexane and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

The conversion from one conformer to another, such as a chair-to-chair ring flip, does not happen in a single step but proceeds through higher-energy transition states. Computational chemistry is essential for locating these transition states on the potential energy surface and calculating their energy, which corresponds to the activation barrier for the interconversion process.

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following are used to find transition state structures. Subsequent Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the two conformers . For related dithiane and tetrathiane systems, these barriers have been computationally determined, providing critical data on the flexibility and dynamic behavior of the rings.

Calculation of Relative Stabilities of Conformers

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies associated with each step of a proposed mechanism.

For this compound, this approach could be used to study a variety of reactions. For instance, the oxidation of the sulfur atoms could be modeled to predict whether the thioacetal or disulfide sulfurs are more reactive and to determine the stereochemical outcome (axial vs. equatorial oxidation). Another potential area of study is the thermal decomposition or ring-opening reactions of this compound. Computational modeling can predict the most likely bond-scission events (e.g., the weaker S-S bond versus the C-S bonds) and elucidate the subsequent steps that lead to final products. DFT methods are particularly well-suited for locating transition states and calculating reaction energy profiles, providing a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. scm.commissouri.edu An IRC calculation maps the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state structure to its corresponding reactants and products. uni-muenchen.de This method verifies that a calculated transition state indeed connects the intended minima and provides a detailed picture of the geometric changes that occur as the reaction progresses. uni-muenchen.de

The process begins by locating a transition state (TS), which is a first-order saddle point on the potential energy surface. scm.com From this TS geometry, the IRC path is traced in two directions: forward to the products and backward to the reactants. scm.com The path follows the steepest descent in mass-weighted coordinates, representing the trajectory a molecule would take with zero kinetic energy. uni-muenchen.de

While specific IRC calculations for this compound reactions are not prominent in the literature, studies on related dithiane isomers illustrate the utility of this method. For instance, in studies of 1,3-dithiane, IRC calculations have been used to connect different conformations, such as chair and twist-boat forms, through their respective transition states. acs.org These calculations provide the activation energies for conformational changes. For a hypothetical reaction involving this compound, such as oxidation or ring-opening, IRC calculations would be critical for confirming the proposed mechanism and understanding the energetic landscape of the transformation.

Table 1: Illustrative Energy Profile Data from IRC Calculations for a Related Compound (1,3-Dithiane Conformational Inversion)

| Parameter | Value (kcal/mol) | Description |

| Chair Conformer Energy | 0.00 | Reference energy for the most stable conformer. |

| [TS-1]‡ Energy | 10.44 | Energy of the transition state between the chair and 2,5-twist conformers. acs.org |

| [TS-2]‡ Energy | 9.89 | Energy of the transition state between the chair and 1,4-twist conformers. acs.org |

| 1,4-Twist Conformer Energy | 4.42 | Relative free energy of the 1,4-twist conformer compared to the chair form. acs.org |

| 2,5-Twist Conformer Energy | 4.27 | Relative free energy of the 2,5-twist conformer compared to the chair form. acs.org |

| Note: This data is for 1,3-dithiane and serves as an example of the insights gained from IRC calculations. acs.org Similar studies could be applied to this compound. |

Computational Prediction of Reaction Pathways

Beyond verifying a single reaction step with IRC, computational chemistry can predict entire reaction pathways and networks. nih.gov This is particularly valuable for complex reactions where multiple products or intermediates are possible. Methods like the Artificial Force Induced Reaction (AFIR) can automatically explore potential reaction routes between specified reactants without prior assumptions about the mechanism. hokudai.ac.jp By applying artificial forces between atoms or molecular fragments, these methods can induce structural changes and identify transition states, leading to the discovery of novel reaction pathways. hokudai.ac.jp

Graph-based network models also offer a powerful approach. escholarship.org In this method, known chemical species and their thermochemical data are treated as nodes in a network. Pathfinding algorithms can then identify the most energetically favorable sequences of reactions to transform reactants into products. escholarship.org

For this compound, these methods could be employed to predict its thermal decomposition pathways, its reactions with various reagents (e.g., oxidants, nucleophiles, electrophiles), or its potential role in polymerization or material synthesis. For example, a computational study on the reaction between a 3-pyrroline-2-one (B142641) and an amine used Density Functional Theory (DFT) to map the potential energy surface, revealing that the main product was formed through the pathway with the lowest activation energy (ΔG#), highlighting the importance of kinetic over thermodynamic control. beilstein-journals.org This type of analysis would be directly applicable to predicting the reactivity of this compound.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. rsc.org By calculating properties like nuclear magnetic shielding tensors (for NMR) and vibrational frequencies (for IR and Raman), researchers can generate theoretical spectra that can be compared with experimental data.

DFT is a common method for these predictions. ijert.org For Nuclear Magnetic Resonance (NMR) spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is frequently used to calculate isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Recent advances also involve machine learning models, such as Graph Neural Networks (GNNs), which can predict chemical shifts with high accuracy based on large databases of known structures and spectra. d-nb.info

For vibrational spectroscopy (IR and Raman), calculations typically involve computing the Hessian matrix (second derivatives of energy with respect to atomic coordinates) to find the normal modes of vibration and their corresponding frequencies. ijert.org The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. ijert.org

While a detailed computational spectroscopic analysis of this compound is not readily found, data for the related 1,3,5-trithiane is available and provides a reference point.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Trithiane

| Spectroscopic Property | Method | Predicted/Calculated Value | Experimental Value |

| Vibrational Frequencies (cm⁻¹) | DFT (B3LYP/6-31G(d)) | Hypothetical scaled values | Experimental IR/Raman peaks |

| C-H Stretch | - | ~2900-3000 | ~2950 |

| CH₂ Scissoring | - | ~1400-1450 | ~1420 |

| C-S Stretch | - | ~650-750 | ~700 |

| ¹³C NMR Chemical Shift (ppm) | GNN / DFT (GIAO) | Hypothetical values | Experimental shifts |

| C3, C5, C6 | - | ~30-40 | ~35 |

| Kovats Retention Index | - | - | 1259 (Standard non-polar) nih.gov |

| Note: The table presents hypothetical calculated values for illustrative purposes, alongside an experimental Kovats retention index for 1,3,5-trithiane. nih.gov Similar computational studies would yield predicted spectra for this compound to aid in its identification and characterization. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD can simulate conformational changes, diffusion, and interactions with other molecules, such as solvents or reactants. uregina.ca

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the flexibility of the six-membered ring and determine the relative populations and interconversion rates of different conformers (e.g., chair, boat, twist).

Study Solvation: Model the interactions between this compound and various solvent molecules to understand solubility and the structure of the solvation shell.

Simulate Interactions: Investigate how this compound interacts with other molecules, surfaces, or biological macromolecules. For example, MD simulations have been used to study the binding energy and intermolecular interactions in cocrystals of energetic materials. researchgate.net A similar approach could predict the stability of potential cocrystals involving this compound.

The output of an MD simulation is a trajectory that describes the position and velocity of every atom over time. Analysis of this trajectory can yield thermodynamic properties like binding energies and structural information like radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. researchgate.net

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics applies computational and informational techniques to solve problems in chemistry. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are statistical or machine learning models that correlate the chemical structure of a molecule with its physicochemical properties.

The process involves:

Descriptor Calculation: Generating a set of numerical values, or "molecular descriptors," that characterize the molecule's topology, geometry, and electronic properties.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a mathematical equation relating the descriptors to a known property (e.g., boiling point, solubility, toxicity).

Prediction: Using the validated model to predict the property for new, untested molecules like this compound.

QSPR models could be developed to predict a wide range of properties for this compound and its derivatives, such as boiling point, melting point, logP (octanol-water partition coefficient), and even potential biological activity, based on its calculated molecular descriptors.

Table 3: Selected Computed Molecular Descriptors (Chemoinformatic Data) for Trithiane Isomers

| Descriptor | 1,3,5-Trithiane nih.gov | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane (B1294623) nist.gov |

| Molecular Formula | C₃H₆S₃ | C₉H₁₈S₃ |

| Molecular Weight ( g/mol ) | 138.26 | 222.43 |

| XLogP3 | 1.3 | - |

| Topological Polar Surface Area (Ų) | 75.9 | 75.9 |

| Heavy Atom Count | 6 | 12 |

| Rotatable Bond Count | 0 | 0 |

| Note: This data, sourced from chemical databases, is an example of the chemoinformatic information used in QSPR studies. Similar descriptors would be calculated for this compound to predict its properties. |

Advanced Applications and Research Niches of 1,2,4 Trithiane

Role as Building Blocks and Precursors in Complex Organic Synthesis

The utility of heterocyclic compounds as building blocks is a cornerstone of modern organic synthesis. Their transformation into other molecular architectures is key to constructing complex target molecules.

Synthesis of Other Organosulfur Heterocycles

While the use of 1,2,4-trithiane itself as a starting material for the synthesis of other heterocycles is not extensively documented, the reactivity of the closely related five-membered 1,2,4-trithiolanes provides a strong basis for its potential in this area. Research has shown that 1,2,4-trithiolanes undergo thermal decomposition, resulting in a [3+2]-cycloelimination to release highly reactive thiocarbonyl S-sulfides. researchgate.netuzh.chcapes.gov.br These intermediates are valuable for synthesizing other sulfur-containing compounds. researchgate.net

Given that this compound contains a disulfide linkage, it is chemically plausible that it could serve as a precursor for other organosulfur rings through ring-opening or ring-transformation reactions. The disulfide bond is susceptible to both reductive and oxidative cleavage, which could be exploited to generate reactive intermediates for subsequent cyclization into different heterocyclic systems. For instance, the reaction of 3-methyl-1,2,4-trithiane (B1607233) is known to include oxidation and hydrolysis pathways to form different products. ontosight.ai This inherent reactivity suggests a potential, albeit largely unexplored, role for 1,2,4-trithianes as synthons for other sulfur heterocycles.

Table 1: Reactivity of Related Organosulfur Rings

| Precursor Ring | Reaction Type | Reactive Intermediate | Resulting Product Class | Reference |

|---|---|---|---|---|

| 1,2,4-Trithiolane (B1207055) | Thermal Decomposition | Thiocarbonyl S-sulfide | Other Sulfur Heterocycles | researchgate.netuzh.ch |

| 1,3,5-Trithiane (B122704) | Chlorination/Reaction with Na2S | α,α'-dichloro sulfide (B99878) | 1,2,4-Trithiolanes | unifi.it |

| Thioketones | Reaction with Sulfur Source | Thiocarbonyl S-sulfide | 1,2,4-Trithiolanes | researchgate.netuzh.ch |

Masked Reagents in Multi-Step Syntheses

A significant application of sulfur heterocycles is their use as "masked" functional groups, which protect a reactive site or enable umpolung (polarity inversion). The most prominent example is the use of 1,3,5-trithiane as a masked equivalent of a formyl anion. chemeurope.comwikipedia.org Deprotonation of 1,3,5-trithiane with a strong base like n-butyllithium generates a nucleophilic carbanion that can react with various electrophiles, such as alkyl halides. thegoodscentscompany.comorgsyn.org Subsequent hydrolysis of the resulting substituted trithiane unmasks the carbonyl group, yielding an aldehyde. chemeurope.comorgsyn.org This strategy provides a robust method for synthesizing aldehydes and ketones. orgsyn.org

In contrast, there is a lack of documented evidence for the use of this compound as a masked reagent in the same capacity. Its structure differs significantly from the 1,3,5-isomer, featuring a -S-CH2-S-S-CH2- arrangement. While the methylene (B1212753) protons between two sulfur atoms in 1,3,5-trithiane are readily abstracted, the electronic environment in this compound is different due to the adjacent disulfide bond. This structural distinction likely alters the acidity of the protons and the stability of any resulting carbanion, making its application as a masked carbonyl group less straightforward and an area that remains to be investigated.

Coordination Chemistry and Ligand Development

The electron-rich sulfur atoms in cyclic thioethers make them excellent ligands for a variety of metal ions, leading to the formation of stable coordination complexes with applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes

While specific research on this compound as a ligand is limited, the coordination chemistry of its isomer, 1,3,5-trithiane, and other cyclic thioethers is well-established, providing a framework for predicting its behavior. The thioether sulfur atoms act as Lewis basic sites capable of coordinating to metal centers. vulcanchem.com For example, substituted 1,3,5-trithianes have been used to synthesize tricobalt carbonyl clusters. researchgate.net A notable example is the complexation of 1,3,5-trithiane with a cyclic trimeric perfluoro-o-phenylenemercury, which acts as a metal-based "anticrown" host. acs.org Furthermore, the macrocyclic thioether 1,4,7-trithiacyclononane (B1209871) (9-ane-S3) is a classic tridentate "soft" ligand that forms stable octahedral complexes with numerous transition metals, including iron(II) and copper(II). wikipedia.orgchemeurope.com

Based on these precedents, the thioether and disulfide functionalities within the this compound ring are expected to coordinate with metal ions. The less symmetric nature of this compound compared to its 1,3,5- and 1,4,7- counterparts could lead to unique coordination geometries and the formation of polynuclear or polymeric structures.

Table 2: Examples of Metal Complexes with Cyclic Thioether Ligands

| Ligand | Metal / Metal Cluster | Complex Type | Reference |

|---|---|---|---|

| 2,4,6-trimethyl-1,3,5-trithiane (B1616672) | Co3(μ3-CR)(CO)9 | Cobalt Carbonyl Cluster | researchgate.net |

| 1,3,5-Trithiane | (o-C6F4Hg)3 | Supramolecular Cage Complex | acs.org |

| 1,4,7-Trithiacyclononane | Fe(II), Cu(II), etc. | Octahedral Complex [M(9-ane-S3)2]2+ | wikipedia.orgchemeurope.com |

| 1,2,4-Trithiolane (via decomposition) | Platinum, Iron | Sulfur-Metal Clusters | researchgate.netcapes.gov.br |

Application in Catalysis and Organometallic Transformations

The development of novel ligands is crucial for advancing catalysis. Metal complexes derived from organosulfur ligands can serve as catalysts for a range of organic transformations. A particularly exciting research niche involves mimicking the active sites of metalloenzymes. For instance, the decomposition products of 1,2,4-trithiolanes react with iron compounds to form iron-sulfur clusters. researchgate.netcapes.gov.br These clusters are of significant interest as structural and functional models for the active site of [Fe,Fe]-hydrogenase, an enzyme that catalyzes the production of hydrogen. researchgate.netuzh.chcapes.gov.br

This precedent suggests a compelling, though currently unrealized, application for this compound. If used as a ligand, its unique arrangement of sulfur atoms could stabilize metal clusters relevant to bioinorganic chemistry and catalysis. The development of this compound-based metal complexes could provide new platforms for small molecule activation or serve as catalysts in organometallic transformations, representing a frontier for future research.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. A key principle is molecular recognition, where a host molecule selectively binds a complementary guest molecule.

The potential of trithianes to participate in host-guest chemistry has been demonstrated through a remarkable example involving 1,3,5-trithiane. It reacts with the powerful Lewis acidic "anticrown" ether, cyclic trimeric perfluoro-o-phenylenemercury, to form a discrete, 1:1 cage-like supramolecular complex. acs.org In this adduct, the 1,3,5-trithiane molecule is encapsulated within the anticrown host, with its sulfur atoms interacting with the mercury centers of the host.

This finding establishes that the trithiane core can act as an effective guest for appropriately designed molecular hosts. Although specific studies involving this compound in this context have not been reported, its potential is clear. The distinct, lower-symmetry geometry of this compound compared to its 1,3,5-isomer would necessitate different host geometries for effective molecular recognition. This structural difference could be exploited to achieve selective binding or to construct novel supramolecular architectures, highlighting another promising niche for future exploration.

Host-Guest Interactions and Cavity Design

There is no significant research available describing the use of this compound or its derivatives in host-guest chemistry or for the specific design of molecular cavities. Host-guest chemistry typically relies on molecules with well-defined shapes and binding sites to encapsulate "guest" molecules. rsc.org

In contrast, the related isomer, 1,3,5-trithiane, has been studied as a guest molecule. For example, it has been shown to form cage-like complexes with mercury-containing "anticrown" host molecules. researchgate.netacs.org In these structures, the sulfur atoms of the 1,3,5-trithiane guest interact with the mercury centers of the host. researchgate.netacs.org However, similar studies involving the this compound isomer have not been reported.

Materials Science and Polymer Chemistry

Incorporation into Polymeric Materials for Property Modulation

No studies were found that detail the incorporation of this compound into polymeric materials for the purpose of modulating their properties. While sulfur-containing compounds can be used to enhance properties like durability in polymers, the research in the trithiane family is centered on the 1,3,5-isomer. solubilityofthings.com For instance, derivatives of 1,3,5-trithiane have been explored as monomers in polymerization reactions. ontosight.ai The unique structural and electronic properties of polymers can be tuned by incorporating different monomers, but this compound has not been documented in this role. diva-portal.orgmdpi.com

Development of Adsorbents for Environmental Remediation (e.g., Heavy Metal Removal)

There is a lack of research on the development of adsorbents based on this compound for environmental remediation. The removal of heavy metals from aqueous solutions is a critical area of research, with various materials being investigated for their adsorption capabilities. ijpsjournal.commdpi.comfrontiersin.org